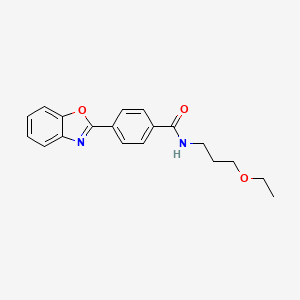
ALPHA1-ANTICHYMOTRYPSIN, HUMAN
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha1-antichymotrypsin is a glycoprotein that belongs to the serine protease inhibitor family. It is produced by the liver and secreted into the bloodstream. Alpha1-antichymotrypsin plays an important role in regulating the activity of proteases, which are enzymes that break down proteins.
Wissenschaftliche Forschungsanwendungen
Biomarker for Diagnosis, Prognosis, and Therapy Prediction in Human Diseases
The dysregulation of AACT and its glycosylation levels are associated with tumor progression and recurrence, and could be used as a biomarker for tumor monitoring . The aberrant expression of AACT in cancer might be due to genetic alterations and/or immune by bioinformatics analysis .
Role in Inflammation
AACT is involved in the acute phase response and inflammation . As a serine protease inhibitor, AACT can inhibit neutrophil cathepsin G (CTSG) and mast cell chymase and protects cells or tissues from damage caused by proteolysis after inflammation .
Role in Proteolysis
AACT is involved in proteolysis, a process that breaks down proteins into smaller polypeptides or single amino acids . This is essential for maintaining intracellular homeostasis and extracellular matrix reconstruction .
Role in Tumorigenesis
AACT plays a key role in tumorigenesis . The review confirmed the key roles of AACT in tumorigenesis, suggesting that the glycoprotein AACT may serve as a biomarker for tumor diagnosis and prognosis, and could be a potential therapeutic target for human diseases .
Role in Neurodegenerative Diseases
AACT is also implicated in neurodegenerative diseases . Further research is needed to understand the exact role and mechanism of AACT in these diseases.
Role in Survival of Patients with Human Cancers
The expression of AACT was associated with the overall survival of patients with human cancers . Decreased AACT expression was associated with poor survival in patients with liver cancer, increased AACT expression was associated with shorter survival in patients with pancreatic cancer, and decreased AACT expression was associated with shorter survival in patients with early lung cancer .
Wirkmechanismus
Target of Action
Alpha-1-Antichymotrypsin (AACT), also known as serpin family A member 3 (SERPINA3), is a serine protease inhibitor . It primarily targets certain enzymes called proteases, such as cathepsin G found in neutrophils, and chymases found in mast cells . These targets play crucial roles in inflammation and proteolysis .
Mode of Action
AACT inhibits its target proteases by changing their shape or conformation . This interaction protects cells or tissues from damage caused by proteolysis after inflammation . It is essential for maintaining intracellular homeostasis and extracellular matrix reconstruction .
Biochemical Pathways
AACT is involved in the acute phase response, inflammation, and proteolysis . It can inhibit neutrophil cathepsin G (CTSG) and mast cell chymase, protecting cells or tissues from damage caused by proteolysis after inflammation . Dysregulation of AACT and its glycosylation levels are associated with tumor progression and recurrence .
Pharmacokinetics
AACT is mainly synthesized in the liver and then secreted into the blood . Some reports have shown that AACT is also expressed in other organs, such as the brain and aorta , and is also secreted in astrocytes . The distribution of AACT in various tissues and its secretion into the blood suggest a wide bioavailability.
Result of Action
The dysregulation of AACT and its glycosylation levels are associated with tumor progression and recurrence . Aberrant expression of AACT in cancer might be due to genetic alterations and/or immune responses . Moreover, the expression of AACT was associated with the overall survival of patients with human cancers .
Action Environment
The changes in the expression levels of AACT may be regulated by different signaling pathways or immune microenvironments . Environmental factors such as inflammation can induce the synthesis of AACT in the liver, which is then secreted into the blood . This suggests that the action, efficacy, and stability of AACT can be influenced by environmental factors.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of ALPHA1-ANTICHYMOTRYPSIN, HUMAN involves the recombinant DNA technology. The gene encoding for human alpha1-antichymotrypsin is cloned into a suitable expression vector and then expressed in a host organism. The expressed protein is then purified and characterized.", "Starting Materials": [ "Expression vector containing the gene for human alpha1-antichymotrypsin", "Host organism (e.g. E. coli)", "Culture media", "Purification reagents" ], "Reaction": [ "1. Cloning of the gene for human alpha1-antichymotrypsin into the expression vector", "2. Transformation of the expression vector into the host organism", "3. Expression of the protein in the host organism using suitable culture media", "4. Cell lysis and purification of the protein using chromatography techniques", "5. Characterization of the purified protein using various analytical methods such as SDS-PAGE, Western blotting, and mass spectrometry" ] } | |
CAS-Nummer |
141176-92-3 |
Molekularformel |
C9H18OS |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



